![molecular formula C18H16FNO4 B13802709 1-[4-[(2-fluorophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13802709.png)
1-[4-[(2-fluorophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-[(2-fluorophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound features a pyrrolidine ring, a fluorophenyl group, and a methoxyphenyl group, making it a unique structure with diverse chemical properties.
Métodos De Preparación
The synthesis of 1-[4-[(2-fluorophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid involves multiple steps, typically starting with the preparation of the pyrrolidine ring. The synthetic route often includes:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenyl Group: This step usually involves nucleophilic substitution reactions where a fluorine atom is introduced to the phenyl ring.
Attachment of the Methoxyphenyl Group: This is typically done through etherification reactions, where a methoxy group is added to the phenyl ring.
Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
1-[4-[(2-fluorophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the phenyl rings, using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[4-[(2-fluorophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[4-[(2-fluorophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl and methoxyphenyl groups can enhance binding affinity and specificity, while the pyrrolidine ring can influence the compound’s overall stability and reactivity. These interactions can modulate various biochemical pathways, leading to specific biological effects.
Comparación Con Compuestos Similares
1-[4-[(2-fluorophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid can be compared with similar compounds such as:
Pyrrolidine Derivatives: These include compounds with similar ring structures but different substituents, affecting their chemical and biological properties.
Fluorophenyl Compounds: These compounds share the fluorophenyl group, which can influence their reactivity and binding properties.
Methoxyphenyl Compounds: These compounds have the methoxyphenyl group, which can affect their solubility and interaction with biological targets.
Propiedades
Fórmula molecular |
C18H16FNO4 |
|---|---|
Peso molecular |
329.3 g/mol |
Nombre IUPAC |
1-[4-[(2-fluorophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C18H16FNO4/c19-16-4-2-1-3-12(16)11-24-15-7-5-14(6-8-15)20-10-13(18(22)23)9-17(20)21/h1-8,13H,9-11H2,(H,22,23) |
Clave InChI |
MESVPOUFLRNLKP-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN(C1=O)C2=CC=C(C=C2)OCC3=CC=CC=C3F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


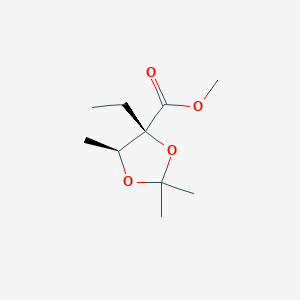
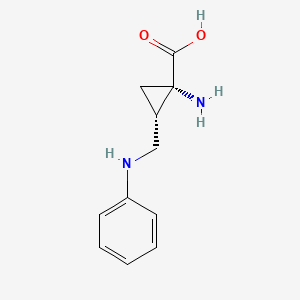

![6-(2-Fluorophenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13802645.png)
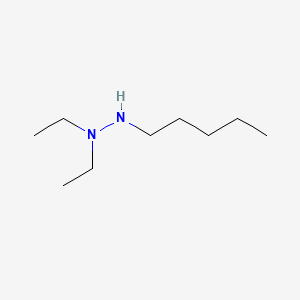
![1-[(1S,5R)-6-bicyclo[3.1.0]hexanyl]piperidine](/img/structure/B13802652.png)
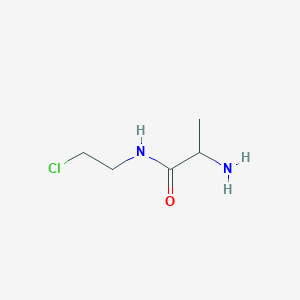
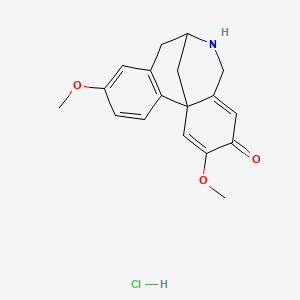
![2-Methylpyrazino[2,3-b]pyrazine](/img/structure/B13802674.png)
![1-[(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-1H-benzimidazole](/img/structure/B13802677.png)
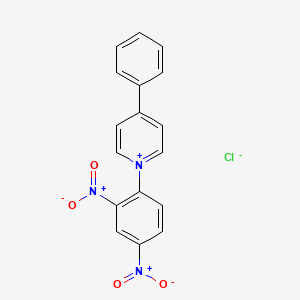
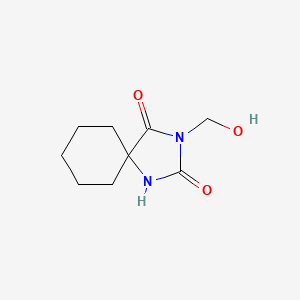

![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(3-methoxyphenyl)-](/img/structure/B13802702.png)
